KB-141
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Overview
Description
Preparation Methods
The synthesis of KB-141 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the reaction of 3,5-dichlorophenol with 4-hydroxy-3-isopropylbenzyl bromide in the presence of a base to form the ether linkage. This intermediate is then subjected to further reactions to introduce the acetic acid moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
KB-141 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogen atoms in this compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KB-141 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of thyroid hormone receptor agonists.
Biology: Investigated for its effects on metabolic pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for managing obesity, diabetes, and hypercholesterolemia.
Industry: Potential use in the development of new drugs targeting thyroid hormone receptors
Mechanism of Action
KB-141 exerts its effects by selectively binding to thyroid hormone receptor beta. This binding induces conformational changes in the receptor, allowing it to interact with coactivators and regulate gene transcription. The activation of thyroid hormone receptor beta leads to increased metabolic rate, reduced cholesterol levels, and enhanced lipid metabolism .
Comparison with Similar Compounds
KB-141 is unique due to its high selectivity for thyroid hormone receptor beta, which minimizes cardiac side effects commonly associated with non-selective thyroid hormone receptor agonists. Similar compounds include:
GC-1: Another thyroid hormone receptor beta agonist with similar lipid-lowering effects.
T3 (Triiodothyronine): A naturally occurring thyroid hormone with broader receptor activity but more side effects
This compound stands out for its potential therapeutic benefits with reduced adverse effects, making it a promising candidate for further research and development.
Properties
CAS No. |
219691-94-8 |
---|---|
Molecular Formula |
C17H16Cl2O4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22) |
InChI Key |
OZYQIQVPUZANTM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O |
Appearance |
Solid powder |
219691-94-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KB 141 KB-141 KB141 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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